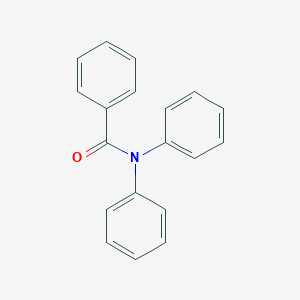

N,N-Diphenylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLIPLVNXYUJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193524 | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4051-56-3 | |

| Record name | N,N-Diphenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diphenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of N,N-Diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenylbenzamide is a tertiary amide of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, purification, and spectroscopic profile. Detailed experimental protocols are provided to facilitate its practical application in a laboratory setting. The document is structured to offer not just data, but also insights into the rationale behind experimental methodologies, ensuring a deeper understanding for researchers and professionals in the field.

Introduction

This compound (C₁₉H₁₅NO) is an aromatic organic compound characterized by a benzoyl group attached to the nitrogen atom of a diphenylamine moiety. Its rigid, three-dimensional structure, arising from the three phenyl rings, imparts unique physical and chemical properties. While much of the contemporary research focuses on its derivatives for applications in areas such as nonlinear optics and antiviral agents, a thorough understanding of the parent compound is fundamental for the rational design of new molecules and materials.[1][2] This guide aims to consolidate the essential technical information on this compound, providing a solid foundation for its use in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions and physical characterizations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₅NO | [3][4] |

| Molecular Weight | 273.33 g/mol | [3] |

| Appearance | White to yellow solid | |

| Melting Point | Not definitively reported; related compounds have distinct melting points. | [5] |

| Boiling Point | 423 °C at 760 mmHg | [4] |

| Density | 1.17 g/cm³ | [4] |

| Flash Point | 194.5 °C | [4] |

| Refractive Index | 1.651 | [4] |

| XLogP3 | 3.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 273.115364102 | [3][4] |

Solubility Profile:

This compound is generally soluble in many common organic solvents. Its polarity is influenced by the polar amide group and the nonpolar phenyl rings.

-

Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Acetone.[6][7][8]

-

Moderate to Low Solubility: Toluene, Ethyl Acetate, Ethanol.[9]

-

Insoluble: Water.[9]

The choice of solvent is critical for both reaction chemistry and purification. For instance, its high solubility in polar aprotic solvents like DMF and DMSO makes them suitable for reactions requiring elevated temperatures.[7]

Synthesis and Purification

The most common and straightforward synthesis of this compound is the Schotten-Baumann reaction between diphenylamine and benzoyl chloride.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the acylation of amines. The causality behind the choice of reagents is to facilitate the nucleophilic attack of the diphenylamine on the electrophilic benzoyl chloride, with a base to neutralize the HCl byproduct.

Materials:

-

Diphenylamine

-

Benzoyl chloride

-

Pyridine (or 10% aqueous Sodium Hydroxide)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 equivalent) in dichloromethane. If using aqueous NaOH, no additional organic solvent may be necessary.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath. Alternatively, prepare a 10% aqueous solution of sodium hydroxide.

-

Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should be consistent with the data provided in the following sections.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3060 | Aromatic C-H stretch | Medium |

| ~1651 | Amide C=O stretch (Carbonyl) | Strong |

| ~1590, ~1490, ~1450 | Aromatic C=C ring stretches | Medium to Strong |

| ~1280 | C-N stretch | Medium |

| 750-700 | Aromatic C-H out-of-plane bend | Strong |

The strong carbonyl (C=O) absorption around 1651 cm⁻¹ is a hallmark of the amide functional group. The absence of an N-H stretch (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 273, corresponding to the molecular weight of the compound.[3]

-

Major Fragments:

-

m/z = 105: This is often the base peak and corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the C-N bond.[3]

-

m/z = 77: This peak arises from the loss of a carbonyl group (CO) from the benzoyl cation, resulting in the phenyl cation ([C₆H₅]⁺).

-

m/z = 168/167: These peaks can be attributed to the diphenylamine radical cation or related fragments.

-

Diagram of Mass Spectrometry Fragmentation

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Crystal Structure

Single-crystal X-ray diffraction studies have shown that this compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystal structure reveals that the neutral molecules are held together by very weak C-H···O interactions, forming a linear chain-like supramolecular assembly.[9][13] There are significant differences in the relative orientations of the aromatic rings between the solid-state structure and the structure optimized by density functional theory (DFT), which can be attributed to crystal packing forces.[9][13]

Applications and Areas of Research

While this compound itself has limited direct large-scale industrial applications, it serves as an important scaffold and intermediate in several areas of research and development:

-

Nonlinear Optical (NLO) Materials: Derivatives of this compound have been synthesized and investigated for their second harmonic generation (SHG) efficiency, showing potential for use in photonic and optoelectronic devices.[1]

-

Antiviral Agents: Substituted N-phenylbenzamide derivatives have been explored as potential inhibitors of enterovirus 71 (EV71).[2]

-

Polymer Science: The rigid benzanilide-type structure is a component of high-performance polymers, such as aramids, contributing to their thermal stability and mechanical strength.

-

Organic Synthesis: It can be used as a stable, protected form of diphenylamine or as a starting material for the synthesis of more complex molecules.

Safety and Handling

This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a foundational molecule in the landscape of aromatic amides. Its well-defined physicochemical properties, straightforward synthesis, and distinct spectroscopic signature make it an accessible compound for a wide range of laboratory applications. While its direct commercial uses are not extensive, its role as a building block for advanced materials and biologically active molecules underscores its importance. This guide has provided a detailed technical overview to support and inspire further research and innovation utilizing this versatile compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101250, this compound. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Material. Retrieved from [Link].

-

Supporting Information. (n.d.). Retrieved from [Link].

-

Biological Magnetic Resonance Bank (n.d.). Benzamide at BMRB. Retrieved from [Link].

-

SpectraBase (n.d.). Benzamide, 3-amino-N,N-diphenyl-. Retrieved from [Link].

-

NIST Chemistry WebBook (n.d.). Benzamide, N-phenyl-. Retrieved from [Link].

-

Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. Retrieved from [Link].

-

ResearchGate (n.d.). Photograph of grown a) NNDPB and b) FNNDPB single crystals. Retrieved from [Link].

-

LookChem (n.d.). This compound. Retrieved from [Link].

-

Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. ResearchGate. Retrieved from [Link].

-

Borjihan, Q. (n.d.). N,N'-Diphenyl-N,N'-di(p-tolyl)benzidine: Properties, Applications, and Market Insights. LinkedIn. Retrieved from [Link].

-

ResearchGate (n.d.). Which will be the good solvent among DMF and DMSO? Retrieved from [Link].

-

ResearchGate (n.d.). What's the chemical difference between DMF and DMSO? Retrieved from [Link].

-

De-Wit, T., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. Retrieved from [Link].

-

University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link].

-

gChem Global (n.d.). DMSO. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Benzamide, N-phenyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N,N-Diphenylbenzamide

This guide provides a comprehensive overview of the core physicochemical characteristics of N,N-Diphenylbenzamide (NNDPB), a compound of significant interest in materials science and drug development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights into its analysis and application.

Introduction: The Significance of this compound

This compound is a tertiary amide featuring a central benzoyl group bonded to the nitrogen atom of a diphenylamine moiety. This unique molecular architecture, with its multiple aromatic rings, imparts specific steric and electronic properties that make it a valuable scaffold in various chemical applications. It has been explored for its utility in the synthesis of novel organic materials, including those with nonlinear optical (NLO) properties.[1][2] Understanding its fundamental physicochemical characteristics is paramount for its effective utilization, from designing synthetic routes to formulating it for specific applications.

Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to establish its basic molecular and physical parameters. These data points are critical for everything from stoichiometric calculations in synthesis to predicting its behavior in different physical states.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO | [3] |

| Molecular Weight | 273.33 g/mol | [4] |

| CAS Number | 4051-56-3 | [3] |

| Appearance | Solid (form may vary based on crystallization) | [5] |

| Density | 1.17 g/cm³ | [3] |

| Boiling Point | 423°C at 760 mmHg | [3] |

| Flash Point | 194.5°C | [3] |

| Refractive Index | 1.651 | [3] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, techniques like NMR and IR spectroscopy are indispensable for confirming its identity and purity.

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in an organic molecule.

-

¹H NMR: The proton NMR spectrum of NNDPB is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the fifteen protons on the three phenyl rings. The exact chemical shifts and coupling patterns are influenced by the rotational dynamics of the phenyl rings around the C-N and C-C bonds.

-

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. Key resonances include the carbonyl carbon (C=O), which is typically found downfield (around 170 ppm), and the various aromatic carbons. A study on a related compound, 2-fluoro-N,N-diphenylbenzamide, confirmed the presence of aromatic carbons and protons through ¹H and ¹³C NMR analysis.[6]

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of NNDPB is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch.

-

Amide C=O Stretch: This characteristic peak is typically observed in the range of 1650-1670 cm⁻¹. One study reports the carbonyl stretch for NNDPB at 1651 cm⁻¹.[6] Another study on a fluorinated analog, 2-fluoro-N,N-diphenylbenzamide, identified this peak at 1662 cm⁻¹.[2] This vibration is a reliable diagnostic marker for the amide functionality.

-

Aromatic C-H Stretch: Absorptions corresponding to the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[6]

-

C-N Stretch: The C-N stretching vibration of the tertiary amide is also a key feature, though it can be coupled with other vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. A study on 2-fluoro-N,N-diphenylbenzamide, a structurally similar compound, showed two significant absorption peaks at 240 nm and 273 nm, with a lower cut-off wavelength of 240 nm.[2] This suggests that NNDPB also possesses strong UV absorption due to the π-π* transitions within its extended aromatic system.

Solubility and Thermal Properties

The solubility and thermal stability of NNDPB are critical parameters for its purification, processing, and application.

-

Solubility: While specific quantitative data is sparse in readily available literature, tertiary amides like NNDPB are generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. They are expected to be insoluble in water.[5]

-

Thermal Stability: Thermogravimetric analysis (TGA) of NNDPB indicates that it is thermally stable up to 483 K (210°C).[6] A related fluorinated derivative was found to be stable up to 171°C.[2] This high thermal stability is advantageous for applications that may involve elevated temperatures.

Structural and Crystallographic Data

The three-dimensional arrangement of molecules in the solid state is defined by its crystal structure, which can influence its physical properties.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[7] It crystallizes in the orthorhombic system with the space group Pbca.[1][6] The molecules in the crystal lattice are held together by weak C-H···O interactions, forming a chain-like structure.[6][7] Interestingly, computational optimization of the molecular structure using density functional theory (DFT) shows significant differences in the orientation of the aromatic rings compared to the solid-state structure, highlighting the influence of intermolecular forces in the crystal packing.[7]

Experimental Methodologies

Expertise in Action: The choice of synthetic and analytical methods is dictated by the need for purity, efficiency, and unambiguous characterization. The protocols below represent robust and validated approaches.

A common and effective method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of diphenylamine with benzoyl chloride.[1]

Protocol:

-

Dissolution: Dissolve diphenylamine in a suitable solvent such as acetonitrile.

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) dissolved in methanol, to the solution to act as a proton scavenger.

-

Acylation: Slowly add benzoyl chloride to the reaction mixture at room temperature. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the reaction.[1]

-

Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 12 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove salts and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final this compound product.[6]

A self-validating system for characterization ensures the identity and purity of the synthesized compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area or in a fume hood.[8] Avoid contact with skin, eyes, and clothing.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Hazards: It may be harmful if swallowed.[9] Some GHS classifications indicate it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

This guide provides a robust foundation for understanding and working with this compound. The integration of established physical data with validated experimental approaches ensures both scientific integrity and practical applicability for researchers in the field.

References

-

This compound. LookChem. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

- Lakshmi, R., Prabukanthan, P., & Harichandran, G. (2018). Synthesis, Crystal Growth, and Optical Characterization of a Novel Nonlinear Optical Organic Material: N,N‐Diarylbenzamide. Crystal Research and Technology.

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI, 2015. [Link]

-

This compound. ChemSynthesis. [Link]

-

N,N-Dibenzylbenzamide. PubChem, National Institutes of Health. [Link]

-

Benzamide, N-phenyl-. NIST Chemistry WebBook. [Link]

- Supporting Information for a research article. Source not specified.

-

Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal. ResearchGate, 2021. [Link]

-

N,N-DIPHENYL-BENZENESULFONAMIDE. Chemsrc. [Link]

- Vani, V., & Muthukumaran, S. (2011). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry, 23(5), 2165-2168.

-

Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link]

-

This compound. ResearchGate. [Link]

-

Phase change data for Benzamide, N-phenyl-. NIST Chemistry WebBook. [Link]

-

N-phenylbenzamide. SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uwwapps.uww.edu [uwwapps.uww.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Molecular structure and bonding of N,N-Diphenylbenzamide

An In-depth Technical Guide to the Molecular Structure and Bonding of N,N-Diphenylbenzamide

Abstract

This compound (C₁₉H₁₅NO) is a tertiary aromatic amide of significant interest due to the complex interplay of electronic and steric effects that define its molecular architecture. This guide provides a comprehensive analysis of its structure and bonding, moving from the foundational two-dimensional representation to its intricate three-dimensional conformation in the solid state. We will explore the pivotal role of amide resonance, the profound impact of steric hindrance from its three phenyl substituents, and the nature of the intermolecular forces governing its crystal packing. This document synthesizes data from crystallographic studies, spectroscopic analyses, and computational chemistry to offer a detailed perspective for researchers, scientists, and professionals in drug development.

Core Molecular Framework and Properties

This compound is structurally characterized by a central amide functional group where the nitrogen atom is bonded to two phenyl groups and the carbonyl carbon is part of a benzoyl group. This arrangement leads to a sterically crowded environment that dictates its chemical and physical properties.

The IUPAC name for the compound is this compound.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO | PubChem[1] |

| Molecular Weight | 273.33 g/mol | PubChem[1] |

| CAS Number | 4051-56-3 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |

| Rotatable Bond Count | 3 | LookChem[2] |

The Amide Bond: A Nexus of Resonance and Restricted Rotation

The electronic nature of the amide linkage is fundamental to understanding the molecule's overall structure. It is not accurately represented by a simple single C-N bond and a double C=O bond. Instead, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group's pi-system.[3][4]

This delocalization of electrons can be represented by two major resonance contributors:

Caption: Amide resonance in this compound.

This resonance has critical structural implications:

-

Partial Double Bond Character: The C-N bond is shorter and stronger than a typical C-N single bond, exhibiting partial double bond character.[4] This imparts significant rigidity to the amide backbone.

-

Planarity: The atoms involved in the resonance (O, C, N) and the atoms directly attached to them tend to lie in the same plane to maximize p-orbital overlap.

-

Rotational Barrier: The partial double bond character creates a high energy barrier to rotation around the C-N bond, unlike the free rotation seen in amines.[4]

Three-Dimensional Conformation: The Dominance of Steric Hindrance

While amide resonance favors a planar arrangement, the presence of three bulky phenyl groups introduces significant steric hindrance—the repulsive forces between non-bonded atoms in close proximity.[5] This steric strain is the primary determinant of the molecule's overall three-dimensional shape.

X-ray crystallographic studies have provided definitive insight into the solid-state structure of this compound.[6][7] These studies reveal that to minimize steric repulsion between the ortho-hydrogens of the three phenyl rings, the rings are twisted out of the amide plane. This results in a non-planar, propeller-like conformation.

A study by Choudhury et al. optimized the structure using density functional theory (DFT) and compared it to the experimental solid-state structure.[6][7] A key finding was that the relative orientations of the aromatic rings differed significantly between the computationally predicted gas-phase structure and the experimentally determined solid-state structure, highlighting the influence of crystal packing forces on the final conformation.[6][7]

Caption: Influence of steric hindrance on molecular conformation.

Experimental and Computational Elucidation

The molecular structure of this compound has been characterized through a combination of experimental techniques and theoretical calculations.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the solid state. For this compound, this method has confirmed the bond lengths, angles, and the twisted conformation of the phenyl rings.[6][7]

Spectroscopic Analysis

Spectroscopy provides valuable evidence that corroborates the structural features.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) stretch at 1651 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the 15 protons and 19 carbons in their distinct chemical environments, consistent with the three different phenyl rings.

Computational Chemistry

Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d) level, have been used to model the molecule and optimize its geometry.[6][7] These calculations provide insights into the electronic structure, including the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[7]

Supramolecular Assembly: Intermolecular Forces

In the crystal lattice, individual molecules of this compound are held together by specific intermolecular forces. The dominant interaction is described as very weak C-H···O hydrogen bonding.[6][7] In this interaction, a hydrogen atom from a phenyl ring on one molecule forms a weak electrostatic attraction with the carbonyl oxygen atom of a neighboring molecule. These interactions, though individually weak, collectively organize the molecules into a linear, chain-like structure within the crystal.[6][7]

Synthesis Protocol

A common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the benzoylation of N,N-diphenylamine.

Experimental Protocol: Benzoylation of N,N-Diphenylamine

-

Reactant Preparation: Dissolve N,N-diphenylamine in a suitable aprotic solvent (e.g., acetonitrile) in a reaction flask.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.[8]

-

Acylation: While stirring the mixture, add benzoyl chloride dropwise. The reaction is typically conducted at room temperature.[7]

-

Reaction Monitoring: Stir the reaction mixture overnight to ensure completion. Progress can be monitored using thin-layer chromatography (TLC).

-

Workup: Add water to the reaction mixture to quench any remaining benzoyl chloride and dissolve inorganic salts. Extract the organic layer using a separating funnel.

-

Purification: Remove the solvent from the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[7]

Caption: Synthetic workflow for this compound.

Conclusion

The molecular architecture of this compound is a finely balanced outcome of competing electronic and steric forces. The inherent tendency of the amide bond towards planarity due to resonance is overridden by the significant steric repulsion among its three large phenyl substituents. This forces the molecule into a twisted, non-planar conformation. In the solid state, this structure is further influenced by weak C-H···O intermolecular interactions that guide its assembly into an ordered crystalline lattice. A thorough understanding of this structural interplay is paramount for scientists seeking to predict its reactivity, modulate its physical properties, or incorporate its scaffold into the design of novel materials and therapeutic agents.

References

-

Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101250, this compound. Retrieved from [Link].

-

ResearchGate (n.d.). Photograph of grown a) NNDPB and b) FNNDPB single crystals. Retrieved from [Link].

-

ChemSynthesis (2024). This compound. Retrieved from [Link].

-

ResearchGate (2010). This compound. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Structure of Amides. Retrieved from [Link].

-

ChemHelp ASAP (2019). resonance in amides. YouTube. Retrieved from [Link].

-

LookChem (n.d.). This compound. Retrieved from [Link].

-

Taylor & Francis (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link].

Sources

- 1. This compound | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N,N-Diphenylbenzamide from Benzoyl Chloride and Diphenylamine

Abstract: This technical guide provides a comprehensive and in-depth overview of the synthesis of N,N-diphenylbenzamide, a tertiary amide with applications in organic synthesis and materials science. The core of this guide is the detailed exploration of the Schotten-Baumann reaction between benzoyl chloride and diphenylamine. We will delve into the mechanistic underpinnings of this acylation reaction, provide a field-proven, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis. Furthermore, this guide covers the essential techniques for the purification and characterization of the final product and outlines the necessary safety protocols for handling the involved reagents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important chemical transformation.

Introduction: The Significance of this compound

This compound is a valuable chemical entity in the landscape of organic chemistry.[1] As a tertiary amide, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3] The unique structural feature of a benzoyl group attached to a diphenylamino moiety imparts specific electronic and steric properties, making it a target of interest in fields such as medicinal chemistry and materials science, where it can be a precursor to novel nonlinear optical materials.[4][5]

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[6][7] This guide will provide a detailed exposition of this reliable and widely used synthetic method.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of this compound from benzoyl chloride and diphenylamine proceeds via the Schotten-Baumann reaction mechanism.[8] This reaction is a cornerstone of amide synthesis and is characterized by the acylation of an amine (or alcohol) with an acid chloride or anhydride in the presence of a base.[9][10]

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diphenylamine on the electrophilic carbonyl carbon of benzoyl chloride.[6] This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a good leaving group, leading to the formation of a protonated amide.

The critical role of the base, in this case, triethylamine, is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[9] This is paramount for several reasons:

-

Preventing Amine Protonation: The generated HCl is a strong acid that would otherwise protonate the starting diphenylamine, rendering it non-nucleophilic and halting the reaction.

-

Driving the Equilibrium: By scavenging the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product, thereby ensuring a high yield.[10]

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, which dissolves the reactants and facilitates the reaction while remaining inert to the reaction conditions.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a validated procedure and is designed to be a self-validating system for the synthesis of this compound.[11]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Diphenylamine | 169.22 | 2.5 g | 15 |

| Benzoyl Chloride | 140.57 | 2.1 g (1.75 mL) | 15 |

| Triethylamine | 101.19 | 2.07 mL | 15 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Ethanol | 46.07 | As needed for recrystallization | - |

| Deionized Water | 18.02 | 10 mL | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Recrystallization apparatus

-

Standard laboratory glassware

Reaction Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to the Spectroscopic Data of N,N-Diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N,N-Diphenylbenzamide (C₁₉H₁₅NO), a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output, thereby providing a robust framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound possesses a central amide functionality linking a benzoyl group to two phenyl rings via the nitrogen atom. This arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. The three aromatic rings and the carbonyl group are the primary chromophores and electrophores, dictating the molecule's behavior in NMR, IR, and Mass Spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy: A Crowded Aromatic Region

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-N and N-phenyl bonds, the protons on the two N-phenyl rings are often chemically equivalent, simplifying the spectrum to some extent. The protons of the benzoyl ring will exhibit a distinct pattern based on their substitution.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | 15H |

Note: Specific peak assignments within the aromatic multiplet can be challenging without advanced 2D NMR techniques like COSY and HSQC.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear count of the chemically distinct carbon atoms in the molecule. The carbonyl carbon is a key diagnostic peak, appearing significantly downfield.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Use a standard ¹³C{¹H} pulse program (proton-decoupled).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 120 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide.

Experimental Protocol for FTIR (ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Interpretation |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Presence of aromatic rings. A reported value is around 2943 cm⁻¹[1]. |

| Carbonyl (C=O) Stretch | 1680 - 1630 | Strong | Characteristic of a tertiary amide. A specific reported value is 1651 cm⁻¹[1]. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Skeletal vibrations of the phenyl rings. |

| C-N Stretch | 1300 - 1200 | Medium | Amide C-N bond vibration. |

Causality in IR Absorptions: The position of the carbonyl stretch in this compound is influenced by resonance. The lone pair on the nitrogen atom can delocalize into the carbonyl group, decreasing the double bond character of the C=O bond and lowering its stretching frequency compared to a ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Protocol for GC-MS (EI):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 300 °C) to ensure elution.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Interpretation of the Mass Spectrum: The molecular ion peak (M⁺) for this compound is expected at m/z = 273, corresponding to its molecular weight.[2] The fragmentation pattern is dominated by cleavages that lead to stable carbocations.

| m/z | Proposed Fragment | Interpretation |

| 273 | [C₁₉H₁₅NO]⁺ | Molecular Ion (M⁺)[2] |

| 168 | [C₁₂H₁₀N]⁺ | Loss of the benzoyl radical (•COC₆H₅) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment in the mass spectra of benzoyl derivatives.[2] |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation.[2] |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="this compound\n(m/z = 273)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₁₂H₁₀N]⁺\n(m/z = 168)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="Benzoyl Cation\n[C₇H₅O]⁺\n(m/z = 105)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Phenyl Cation\n[C₆H₅]⁺\n(m/z = 77)", fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> F1 [label="- •COC₆H₅"]; M -> F2 [label="- •N(C₆H₅)₂"]; F2 -> F3 [label="- CO"]; }

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound are highly characteristic and provide a wealth of information for its unequivocal identification. The ¹H and ¹³C NMR spectra confirm the presence of the three aromatic rings and the amide carbonyl group. The IR spectrum is dominated by the strong carbonyl absorption, a hallmark of the amide functionality. Finally, the mass spectrum provides the molecular weight and a predictable fragmentation pattern that further corroborates the structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently interpret the spectroscopic data of this compound in their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

Choudhury, D., Banik, A., & Sarma, R. (2010). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 66(10), o524-o526. [Link]

-

NIST. Mass Spectrometry Data Center. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of N,N-Diphenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N,N-Diphenylbenzamide, a tertiary amide with significant applications in organic synthesis and materials science, presents a unique physicochemical profile. Its solubility and stability are critical parameters governing its utility, formulation, and shelf-life. This technical guide provides a comprehensive exploration of the solubility and stability of this compound, offering both theoretical insights and detailed, field-proven experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine these crucial properties. By explaining the causality behind experimental choices and providing self-validating systems, this document serves as an essential resource for scientists working with this compound and related compounds.

Introduction: The Physicochemical Landscape of this compound

This compound (C₁₉H₁₅NO) is a tertiary amide characterized by a central nitrogen atom bonded to a benzoyl group and two phenyl groups.[1] This substitution pattern, specifically the absence of a hydrogen atom on the nitrogen, precludes its ability to act as a hydrogen bond donor, a key factor influencing its physical and chemical properties.[1] Understanding the solubility and stability of this molecule is paramount for its effective application in research and development, particularly in fields such as pharmaceutical sciences and polymer chemistry.

This guide is structured to provide a deep dive into these characteristics, beginning with its solubility in various solvent systems and followed by a thorough analysis of its stability under different stress conditions.

Solubility Profile: A "Like Dissolves Like" Paradigm

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, with its three aromatic rings, is a predominantly non-polar molecule.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit the following solubility trends:

-

High Solubility in Non-Polar Organic Solvents: Solvents such as toluene, dichloromethane, and chloroform are anticipated to be effective in dissolving this compound due to their similar non-polar nature.[1]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate may exhibit moderate solvating power.

-

Low Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to be poorer solvents.

-

Very Low Solubility in Aqueous Solutions: The hydrophobic nature of the molecule significantly limits its solubility in water.[2] For the related compound N,N-Dibenzylbenzamide, an aqueous solubility of 0.8 µg/mL at pH 7.4 has been reported, suggesting a similarly low value for this compound.[3]

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following are robust protocols for determining the solubility of this compound.

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow any undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices: The use of an excess of the solid ensures that the solution becomes saturated. The extended equilibration time is crucial for reaching a true thermodynamic equilibrium. Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| Acetone | 25 | To be determined | Shake-Flask |

| Dichloromethane | 25 | To be determined | Shake-Flask |

| Water | 25 | To be determined | Shake-Flask |

Stability Profile: Unveiling the Molecule's Resilience

The stability of a molecule is its ability to resist chemical change or degradation under various environmental conditions. For pharmaceutical and materials science applications, a thorough understanding of a compound's stability is non-negotiable.

Theoretical Considerations for Stability

The amide bond in this compound is inherently stable. The presence of the electron-withdrawing phenyl group on the nitrogen atom delocalizes the nitrogen's lone pair of electrons, which strengthens the amide bond and makes the carbonyl carbon less susceptible to nucleophilic attack.[3] This suggests a higher resistance to hydrolysis compared to N-alkylbenzamides.[3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to conditions more severe than those it would encounter during its normal shelf-life.[6]

The following diagram illustrates a logical workflow for conducting forced degradation studies on this compound.

Caption: A logical workflow for conducting forced degradation studies.

Protocol:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the mixture (e.g., at 60°C) for a defined period.

-

Neutralization: After the stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze the samples by HPLC to quantify the remaining this compound and detect any degradation products.

Causality: The use of acid and base catalysis accelerates the hydrolysis of the amide bond, allowing for the assessment of stability in a shortened timeframe.

Protocol:

-

Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period, protected from light.

-

Analysis: Analyze the samples by HPLC.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative degradation pathways.

A thermogravimetric analysis of this compound has shown that it is stable up to 388 K (115 °C).[7]

Protocol for Solution Thermal Stability:

-

Incubation: Prepare solutions of this compound in relevant solvents and store them at elevated temperatures (e.g., 60°C and 80°C) for a defined period.

-

Analysis: Analyze the samples by HPLC at various time points to determine the rate of degradation.

Causality: This study assesses the stability of the molecule in solution at temperatures it might experience during processing or storage.

Protocol:

-

Exposure: Expose solutions of this compound to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

-

Control: Simultaneously, keep a control sample protected from light at the same temperature.

-

Analysis: Analyze both the exposed and control samples by HPLC at various time points.

Causality: This experiment evaluates the potential for light-induced degradation, which is a critical parameter for determining appropriate packaging and storage conditions.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method

The following is a starting point for the development of a stability-indicating HPLC method for this compound, based on methods for similar compounds.[8][9]

Table of HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

Method Development Rationale:

-

Column: A C18 column is a versatile choice for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting this compound. The addition of formic acid can improve peak shape and ionization efficiency for potential mass spectrometry detection.

-

Detection: this compound contains chromophores that should allow for sensitive UV detection. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).

Method Validation

Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:

-

Specificity: The ability to accurately measure the analyte in the presence of other components, including degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the theoretical principles and detailed protocols presented herein empower researchers to confidently determine these critical physicochemical properties. The emphasis on the causality behind experimental choices and the provision of self-validating methodologies ensures the scientific integrity of the data generated. A thorough characterization of the solubility and stability profile of this compound is an indispensable step in its journey from the laboratory to its final application.

References

- BenchChem. (2025). Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide. BenchChem.

- PubChem. (n.d.). N,N-Dibenzylbenzamide. National Center for Biotechnology Information.

- BenchChem. (n.d.). This compound | 4051-56-3. BenchChem.

- Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Solubility of Things.

- ChemicalBook. (n.d.). N,N'-Diphenylbenzidine CAS#: 531-91-9. ChemicalBook.

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

- PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.

- Hoffman Fine Chemicals. (n.d.). CAS 4051-56-3 | this compound | MFCD00092495. Hoffman Fine Chemicals.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Choudhury, D., Banik, A., & Sarma, R. (2010). This compound.

- Islam, T., Sarker, M. Z. I., & Uddin, A. B. M. H. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021).

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Frontiers in Chemistry, 11, 1245041.

- Skidan, I., & Dholakia, P. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

- Sari, D. K., & Kurniawan, Y. (2019). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 12(3), 1369-1377.

- Grote, D., & Sander, W. (2007). Mechanistic aspects of the oxidative and reductive fragmentation of N-nitrosoamines: a new method for generating nitrenium cations, amide anions, and aminyl radicals. Journal of the American Chemical Society, 129(10), 3076–3084.

- Nakanishi, H., & Yahagi, E. (2018). Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter.

- Muñoz-Becerra, K., & Santos, L. S. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 29(16), 3788.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.

- Nematollahi, D., & Momeni, S. (2019). Direct Electrochemical Dimerization of N,N′ -Diphenylbenzidine. Journal of the Electrochemical Society, 166(8), H313-H318.

- ChemicalBook. (n.d.). N,N'-Diphenylbenzidine. ChemicalBook.

- Jílek, A., & Pospíšil, J. (2002). DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants.

- Felis, E., & Miksch, K. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6689.

- Spillane, W. J., Barry, J. A., & Scott, F. L. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 481-483.

- BenchChem. (2025). A Comparative Guide to the Validation of an HPLC Method for (2S)-2-Phenylpropanamide Analysis. BenchChem.

- Jouyban, A. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 37-40.

- BenchChem. (n.d.). N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents. BenchChem.

- Al-Kindy, S. M., Al Sabahi, A., & Suliman, F. E. (2019). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal For Science, 26(1), 1-10.

- Grote, D., & Sander, W. (2007). Mechanistic aspects of the oxidative and reductive fragmentation of N-nitrosoamines: a new method for generating nitrenium cations, amide anions, and aminyl radicals. Journal of the American Chemical Society, 129(10), 3076-3084.

- BenchChem. (n.d.). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents. BenchChem.

- Khan, M. N. (2005). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. International journal of chemical kinetics, 37(10), 575-583.

- BenchChem. (n.d.). Solubility of 4-benzoylbenzamide in common organic solvents. BenchChem.

- Spillane, W. J., Barry, J. A., & Scott, F. L. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 481-483.

- Givens, R. S., & You, Z. (2001). Photodegradation of aryl sulfonamides: N-tosylglycine.

- ChemSynthesis. (n.d.). This compound - 4051-56-3, C19H15NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Muñoz-Becerra, K., & Santos, L. S. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 29(16), 3788.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [cora.ucc.ie]

- 3. N,N-Dibenzylbenzamide | C21H19NO | CID 101312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scispace.com [scispace.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Potential of N,N-Diphenylbenzamide: A Technical Guide to Novel Research Frontiers

Foreword: Beyond a Simple Scaffold

In the vast landscape of chemical entities, some molecules, while structurally unassuming, harbor untapped potential waiting to be unlocked by insightful scientific inquiry. N,N-Diphenylbenzamide, a tertiary amide with a seemingly straightforward architecture, falls into this category. While its direct biological applications have been sparsely explored, the broader family of benzamides and its N-aryl derivatives have demonstrated a remarkable spectrum of pharmacological activities. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, yet underexplored, research avenues for this compound. By synthesizing data from existing literature on its analogs and leveraging established experimental protocols, we aim to provide a scientifically rigorous framework for investigating its potential in medicinal chemistry, materials science, and beyond.

Foundational Profile of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of innovative research. Here, we consolidate the known physicochemical characteristics of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C19H15NO | [1][2][3] |

| Molecular Weight | 273.33 g/mol | [1][2] |

| CAS Number | 4051-56-3 | [2][3][4] |

| Boiling Point | 423°C at 760 mmHg | [2] |

| Flash Point | 194.5°C | [2] |

| Density | 1.17 g/cm³ | [2] |

| XLogP3 | 3.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Structural and Supramolecular Characteristics

The crystal structure of this compound reveals that neutral molecules are held together by weak C-H···O interactions, forming a linear chain-like structure.[5][6] Density Functional Theory (DFT) calculations have shown significant differences in the relative orientations of the aromatic rings between the solid-state structure and the optimized gas-phase structure.[5][6] This discrepancy suggests the possibility of polymorphism and opens up an intriguing avenue for research in supramolecular chemistry and materials science, particularly in the context of crystal engineering and the study of packing effects on physicochemical properties.[5]

Proposed Research Area 1: Exploration of Antiviral Activity

Rationale: The N-phenylbenzamide scaffold has emerged as a promising framework for the development of novel antiviral agents. A notable study demonstrated that derivatives of N-phenylbenzamide exhibit potent in vitro activity against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[7][8] Specifically, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was identified as a promising lead with low micromolar efficacy and significantly lower cytotoxicity compared to the reference drug pirodavir.[7][8] Given the structural similarity, this compound represents a foundational, yet untested, candidate within this chemical class.

Experimental Workflow for Antiviral Screening

The following diagram outlines a comprehensive workflow for evaluating the antiviral potential of this compound against a panel of clinically relevant viruses, with a primary focus on picornaviruses like EV71.

Caption: Workflow for antiviral screening and development of this compound.

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol is adapted from established methodologies for screening compounds against EV71.[8]

-

Cell Seeding: Seed Vero cells (or another appropriate host cell line) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from a high concentration (e.g., 200 µM).

-

Infection and Treatment: Remove the growth medium from the cells and add 100 µL of virus suspension (at a multiplicity of infection of 0.01) to each well, except for the cell control wells. After a 2-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until the cytopathic effect in the virus control wells reaches approximately 90%.

-

Quantification of Cell Viability: Assess cell viability using the MTT or XTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using regression analysis. The selectivity index (SI) is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral potential.

Proposed Research Area 2: Anticancer and Kinase Inhibition Potential

Rationale: The N-phenylbenzamide moiety is a key structural feature in several clinically approved tyrosine kinase inhibitors, such as nilotinib, which is used in the treatment of chronic myelogenous leukemia (CML).[9] The structural resemblance of this compound to these inhibitors suggests that it could serve as a scaffold for the development of new anticancer agents.[9] Furthermore, studies on imidazole-based N-phenylbenzamide derivatives have shown their potential as anticancer agents, with computational docking studies indicating favorable binding affinities towards ABL1 kinase.[9]

Logical Framework for Anticancer Evaluation

The investigation into the anticancer properties of this compound should follow a logical progression from broad-spectrum screening to targeted mechanistic studies.

Caption: Logical framework for the evaluation of this compound as a potential anticancer agent.

Detailed Protocol: Sulforhodamine B (SRB) Proliferation Assay

-

Cell Plating: Seed cancer cell lines of interest (e.g., K562 for CML, MCF-7 for breast cancer) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) from dose-response curves.

Proposed Research Area 3: Antimicrobial and Antiparasitic Applications